Cas no 1068-52-6 (Sodium bromoacetate)

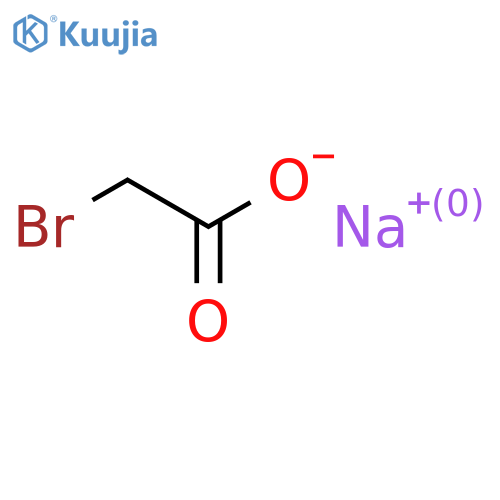

Sodium bromoacetate structure

商品名:Sodium bromoacetate

Sodium bromoacetate 化学的及び物理的性質

名前と識別子

-

- Sodium bromoacetate

- Bromoacetic acid sodium salt

- sodium,2-bromoacetate

- ACETIC ACID,BROMO-,SODIUM SALT

- lithium bromoacetate

- Sodium bromoacetate,?BrCH2COONa

- Sodium monobromoacetate

- bromo-aceticacisodiumsalt

- SodiuM broMoacetate, BrCH2COONa

- Bromoaceticacid sodium salt

- Sodium 2-bromoacetate

- Bromoaceticacidsodiumsalt

- UNII-8J155CK8PV

- ACETIC ACID, BROMO-, SODIUM SALT

- 8J155CK8PV

- SESSOVUNEZQNBV-UHFFFAOYSA-M

- BAA06852

- MFCD01311832

- sodium;2-bromoacetate

- AKOS025294039

- Q27270610

- E78239

- Acetic acid,bromo-,sodium salt(8ci,9ci)

- DTXSID30147775

- FT-0696291

- 1068-52-6

- SCHEMBL1000560

- AS-57527

- Sodium2-bromoacetate

- DTXCID7070266

-

- MDL: MFCD01311832

- インチ: 1S/C2H3BrO2.Na/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1

- InChIKey: SESSOVUNEZQNBV-UHFFFAOYSA-M

- ほほえんだ: BrCC(=O)[O-].[Na+]

計算された属性

- せいみつぶんしりょう: 159.91400

- どういたいしつりょう: 159.913587

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 6

- 回転可能化学結合数: 1

- 複雑さ: 46.8

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 40.1

じっけんとくせい

- 色と性状: まだ確定していません。

- ゆうかいてん: >300°C

- ふってん: 207°C at 760 mmHg

- フラッシュポイント: 79°C

- すいようせい: Soluble in water.

- PSA: 40.13000

- LogP: -0.86880

- ようかいせい: 未確定

Sodium bromoacetate セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H301,H315,H319,H335

-

警告文:

P261,P301

P310,P305

P351

P338,P302

P352,P405,P501A - 危険物輸送番号:UN 2811

- 危険カテゴリコード: R 25:毒を飲み込む。R 36/37/38:目、気道、皮膚に刺激性がある。

- セキュリティの説明: S22-S36/37/39-S45

- RTECS番号:AF6475000

-

危険物標識:

- 危険レベル:6.1

- セキュリティ用語:6.1

- リスク用語:R25; R36/37/38

- 包装等級:III

- 包装グループ:III

Sodium bromoacetate 税関データ

- 税関コード:2915900090

- 税関データ:

中国税関コード:

2915900090概要:

2915900090.その他の飽和無環モノカルボン酸及びその酸無水物(酸ハロゲン化/過酸素)化学品/過酸素酸及びそのハロゲン化/硝化/スルホン化/硝化誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:5.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

2915900090他の飽和無環モノカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、そのハロゲン化、スルホン化、硝化または亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:5.5% General tariff:30.0%

Sodium bromoacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R019149-5g |

Sodium bromoacetate |

1068-52-6 | 98% | 5g |

¥141 | 2024-05-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S19380-5g |

Sodium 2-bromoacetate |

1068-52-6 | 5g |

¥168.0 | 2021-09-07 | ||

| Ambeed | A278953-5g |

Sodium 2-bromoacetate |

1068-52-6 | 98% | 5g |

$35.0 | 2024-04-26 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L14983-5g |

Sodium bromoacetate, 98% |

1068-52-6 | 98% | 5g |

¥488.00 | 2023-02-25 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S124697-25g |

Sodium bromoacetate |

1068-52-6 | ≥98% | 25g |

¥626.90 | 2023-09-01 | |

| Aaron | AR003V0V-25g |

Sodium 2-bromoacetate |

1068-52-6 | 95% | 25g |

$74.00 | 2025-02-10 | |

| abcr | AB179955-25g |

Sodium bromoacetate, 98%; . |

1068-52-6 | 98% | 25g |

€122.20 | 2025-02-15 | |

| 1PlusChem | 1P003USJ-25g |

Sodium 2-bromoacetate |

1068-52-6 | 98% | 25g |

$93.00 | 2023-12-26 | |

| 1PlusChem | 1P003USJ-1g |

Sodium 2-bromoacetate |

1068-52-6 | 98% | 1g |

$7.00 | 2023-12-26 | |

| 1PlusChem | 1P003USJ-5g |

Sodium 2-bromoacetate |

1068-52-6 | 98% | 5g |

$28.00 | 2023-12-26 |

Sodium bromoacetate 関連文献

-

C. W. Davies,P. A. H. Wyatt Trans. Faraday Soc. 1949 45 770

-

2. 268. Mechanism of substitution in organic compounds. Elimination of bromine from bromoacetic acid and the bromoacetatesH. M. Dawson,N. B. Dyson J. Chem. Soc. 1933 1133

-

H. M. Dawson,N. B. Dyson J. Chem. Soc. 1933 49

-

Lei Zhao,Xiaoqian Ge,Guihua Yan,Xiao Wang,Pengfei Hu,Liyi Shi,Otto S. Wolfbeis,Hongjie Zhang,Lining Sun Nanoscale 2017 9 16012

-

Matthias Epple,Uta Sazama,Armin Reller,Nicole Hilbrandt,Manfred Martin,Larc Tr?ger Chem. Commun. 1996 1755

1068-52-6 (Sodium bromoacetate) 関連製品

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬